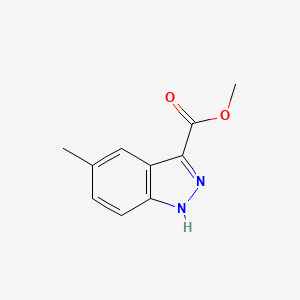
5-メチル-1H-インダゾール-3-カルボン酸メチル
概要
説明
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a compound that falls under the category of indazoles . It is used as a precursor in the synthesis of various synthetic cannabinoids and is intended for research and forensic applications .
Synthesis Analysis
The synthesis of 1H- and 2H-indazoles, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, has been achieved through various strategies. These include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of “Methyl 5-methyl-1H-indazole-3-carboxylate” is C10H11N3O2 . The average mass is 205.22 Da .Chemical Reactions Analysis
Indazole derivatives, including “Methyl 5-methyl-1H-indazole-3-carboxylate”, show notable reactivity in alkaline solutions. Methylation of indazoles leads to mixtures of 1- and 2-methyl compounds, with the 1-methyl isomer usually predominating.Physical And Chemical Properties Analysis
“Methyl 5-methyl-1H-indazole-3-carboxylate” is a solid compound . The average mass is 176.172 Da and the monoisotopic mass is 176.058578 Da .科学的研究の応用
薬理学的調査
インダゾールは、その潜在的な薬理学的効果について研究されてきました。たとえば、いくつかのインダゾール誘導体は、細胞増殖を阻害する能力により、癌細胞株やメラノーマ細胞株に対して有効性を示しています 。これは、5-メチル-1H-インダゾール-3-カルボン酸メチルが同様の薬理学的用途のために探求できることを示唆しています。
癌治療研究
インダゾールを含むインドール誘導体のより広いクラスは、癌細胞の治療におけるその応用について注目を集めています。それらは、癌療法で利用できるさまざまな生物学的に重要な特性を持っている可能性があります .
微生物治療研究
インダゾール誘導体は、抗菌特性でも知られています。これらの化合物の研究は、細菌、真菌、またはウイルス感染症の新しい治療法の開発につながる可能性があります .
植物成長調節
いくつかのインドール化合物は、植物ホルモンとして作用し、植物の成長と発達に影響を与えることが知られています。5-メチル-1H-インダゾール-3-カルボン酸メチルは直接植物ホルモンではない可能性がありますが、その構造がこのような化合物と類似しているため、植物の成長調節に関する研究の候補となる可能性があります .
抗酸化活性研究
インダゾール誘導体は、その抗酸化活性について合成および評価されてきました。これは、5-メチル-1H-インダゾール-3-カルボン酸メチルの酸化ストレスおよび関連する障害の研究における潜在的な研究用途を示唆しています .
合成化学
インダゾールは、合成化学において、複雑な分子を作成するためのビルディングブロックとして使用されます。5-メチル-1H-インダゾール-3-カルボン酸メチルのメチル基は、新しい化学物質の合成に役立つ独特の反応性をもたらす可能性があります .
有機合成における方法論開発
インダゾールを合成するための最近の戦略には、さまざまな触媒的および非触媒的メソッドが含まれます。5-メチル-1H-インダゾール-3-カルボン酸メチルの研究は、新しい合成方法論の開発や既存の方法の改善に貢献する可能性があります .
作用機序
Target of Action
Methyl 5-methyl-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to bind with high affinity to multiple receptors , which suggests that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with various targets in the body.
Mode of Action
It is known that indazole derivatives can inhibit, regulate, and/or modulate certain kinases , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also interact with its targets in a similar manner.
Biochemical Pathways
Indazole derivatives have been shown to affect various biological activities , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may also influence multiple biochemical pathways
Result of Action
Some indazole derivatives have been shown to inhibit cell growth , suggesting that Methyl 5-methyl-1H-indazole-3-carboxylate may have similar effects
Safety and Hazards
生化学分析
Biochemical Properties
Methyl 5-methyl-1H-indazole-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, have been shown to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may interact with proteins involved in cell cycle regulation, thereby influencing cell proliferation and apoptosis .
Cellular Effects
Methyl 5-methyl-1H-indazole-3-carboxylate has been observed to exert significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives have been reported to affect the p53/MDM2 pathway, which is crucial for cell cycle regulation and apoptosis . By interacting with this pathway, Methyl 5-methyl-1H-indazole-3-carboxylate can induce cell cycle arrest and promote apoptosis in cancer cells . Furthermore, it may alter the expression of genes involved in metabolic processes, thereby affecting cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of Methyl 5-methyl-1H-indazole-3-carboxylate involves several key interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For instance, Methyl 5-methyl-1H-indazole-3-carboxylate can inhibit the activity of kinases by binding to their active sites, thereby preventing the phosphorylation of target proteins . This inhibition can disrupt various signaling pathways, leading to altered cellular responses. Additionally, Methyl 5-methyl-1H-indazole-3-carboxylate may activate certain transcription factors, resulting in changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 5-methyl-1H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives, including Methyl 5-methyl-1H-indazole-3-carboxylate, are relatively stable under standard laboratory conditions . Prolonged exposure to certain environmental factors, such as light and temperature, can lead to degradation and reduced efficacy . Long-term studies have also indicated that Methyl 5-methyl-1H-indazole-3-carboxylate can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .
Dosage Effects in Animal Models
The effects of Methyl 5-methyl-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibition of tumor growth and reduction of inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, and further increases in dosage do not result in additional therapeutic benefits . It is essential to determine the optimal dosage to maximize therapeutic effects while minimizing toxicity.
Metabolic Pathways
Methyl 5-methyl-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For instance, the compound may undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are catalyzed by enzymes such as cytochrome P450s and transferases . The metabolites of Methyl 5-methyl-1H-indazole-3-carboxylate can have different biological activities and may contribute to the overall pharmacological effects of the compound .
Transport and Distribution
The transport and distribution of Methyl 5-methyl-1H-indazole-3-carboxylate within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms . It may interact with specific transporters or binding proteins that facilitate its uptake and distribution within cells . Once inside the cell, Methyl 5-methyl-1H-indazole-3-carboxylate can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . Its distribution within tissues can also be influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, Methyl 5-methyl-1H-indazole-3-carboxylate may localize to the nucleus, where it can interact with transcription factors and influence gene expression . It may also accumulate in the mitochondria, affecting mitochondrial function and cellular metabolism . Understanding the subcellular localization of Methyl 5-methyl-1H-indazole-3-carboxylate is crucial for elucidating its mechanism of action and therapeutic potential.
特性
IUPAC Name |
methyl 5-methyl-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-6-3-4-8-7(5-6)9(12-11-8)10(13)14-2/h3-5H,1-2H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWCOJYCOAQUSIU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NN=C2C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506975 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
51941-85-6 | |
| Record name | Methyl 5-methyl-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



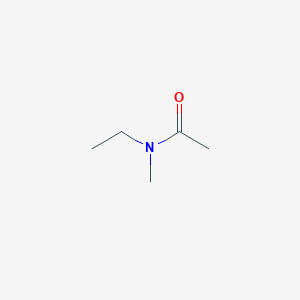


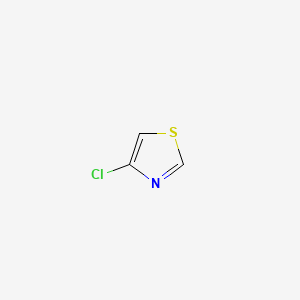

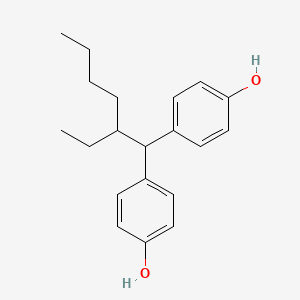
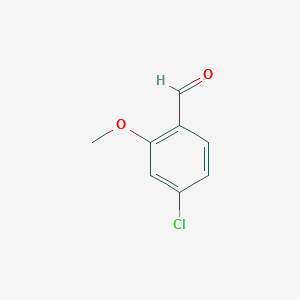

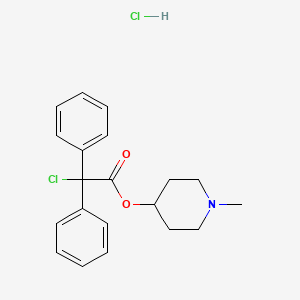
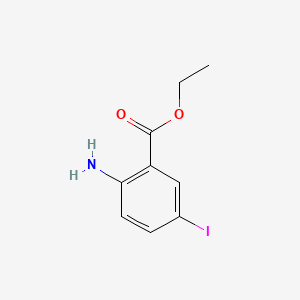
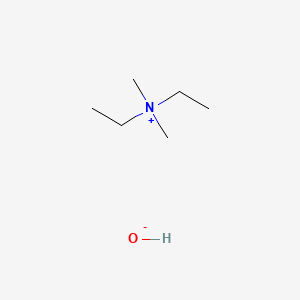
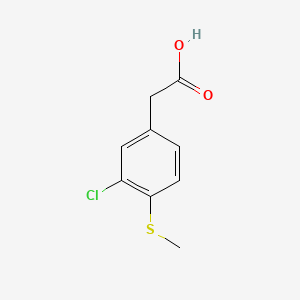
![Octanethioic acid, S-[3-(triethoxysilyl)propyl] ester](/img/structure/B1590464.png)
![5H-Benzo[b]phosphindole](/img/structure/B1590465.png)